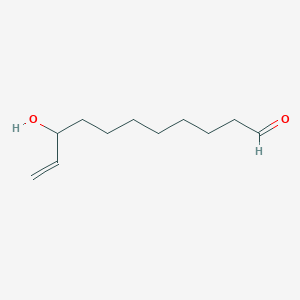
9-Hydroxyundec-10-enal
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
9-Hydroxyundec-10-enal is a hydroxy monounsaturated fatty acid. It is a derivative of undec-10-enoic acid, where a hydroxy group is substituted at the 9th position.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 9-Hydroxyundec-10-enal can be achieved through various methods. One common approach involves the biotransformation of long-chain dicarboxylic acids. For instance, the biotransformation of ricinoleic acid using recombinant Escherichia coli can yield ω-hydroxyundec-9-enoic acid . The reaction conditions typically involve the use of gas chromatography with flame ionization detector (GC-FID) for analysis, and the extraction process may include solvents like ethyl acetate or water containing Tween 80 .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the biotransformation approach mentioned above can be scaled up for industrial applications, utilizing microbial bio-catalysts for efficient production.
Chemical Reactions Analysis
Types of Reactions: 9-Hydroxyundec-10-enal undergoes various chemical reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Substitution reactions can occur under acidic or basic conditions, depending on the desired product.
Major Products: The major products formed from these reactions include different derivatives of the original compound, such as carboxylic acids, alcohols, and esters .
Scientific Research Applications
9-Hydroxyundec-10-enal has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of various organic compounds.
Mechanism of Action
The mechanism of action of 9-Hydroxyundec-10-enal involves the generation of mitochondrial reactive oxygen species and the activation of AMP-activated protein kinase. This leads to the induction of apoptosis in cancer cells. The compound increases the phosphorylation levels of AMP-activated protein kinase, cleaved caspase-3, and poly (ADP-ribose) polymerase proteins. It also downregulates anti-apoptotic members like Bcl-2 and upregulates pro-apoptotic members like Bax .
Comparison with Similar Compounds
9-Hydroxyundec-10-enoic acid: This compound is a hydroxy monounsaturated fatty acid similar to 9-Hydroxyundec-10-enal but with a carboxylic acid group instead of an aldehyde group.
(S)-9-Hydroxy-10-undecenoic acid:
Uniqueness: this compound is unique due to its specific structure, which includes a hydroxy group at the 9th position and an aldehyde group at the 10th position. This unique structure contributes to its distinct chemical reactivity and biological activity.
Properties
CAS No. |
64251-18-9 |
|---|---|
Molecular Formula |
C11H20O2 |
Molecular Weight |
184.27 g/mol |
IUPAC Name |
9-hydroxyundec-10-enal |
InChI |
InChI=1S/C11H20O2/c1-2-11(13)9-7-5-3-4-6-8-10-12/h2,10-11,13H,1,3-9H2 |
InChI Key |
MUEWHPNRGYBWHA-UHFFFAOYSA-N |
Canonical SMILES |
C=CC(CCCCCCCC=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


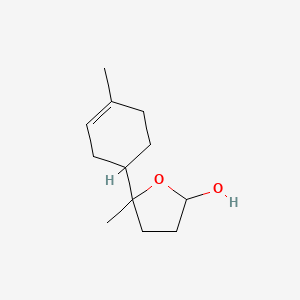
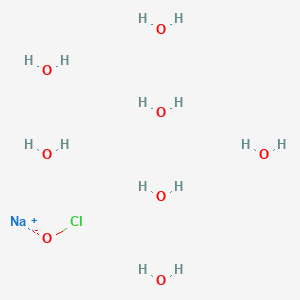

![2-[(3,5-Di-tert-butylphenyl)methylidene]hydrazine-1-carboxamide](/img/structure/B14509764.png)
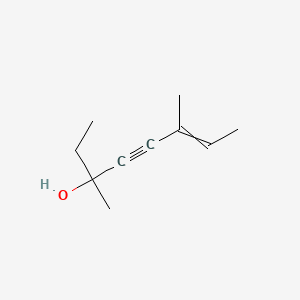
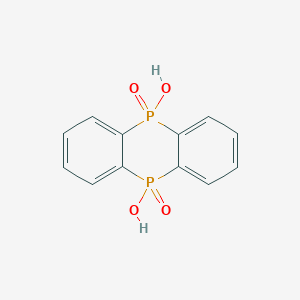

![3-[3-(2,6-Dimethylheptyl)oxiran-2-YL]but-2-enoic acid](/img/structure/B14509796.png)

![(NE)-N-[(2E)-2-hydroxyimino-1-phenyl-2-pyrimidin-4-ylethylidene]hydroxylamine](/img/structure/B14509806.png)


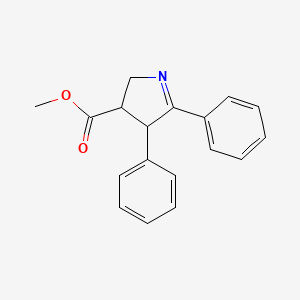
![3-[2-(Piperazin-1-yl)phenyl]propanoic acid](/img/structure/B14509819.png)
